3-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine 3-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15804102
InChI: InChI=1S/C20H16N4S/c1-3-8-16(9-4-1)15-25-20-23-22-19(17-10-7-13-21-14-17)24(20)18-11-5-2-6-12-18/h1-14H,15H2
SMILES:
Molecular Formula: C20H16N4S
Molecular Weight: 344.4 g/mol

3-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

CAS No.:

Cat. No.: VC15804102

Molecular Formula: C20H16N4S

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

3-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine -

Specification

Molecular Formula C20H16N4S
Molecular Weight 344.4 g/mol
IUPAC Name 3-(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine
Standard InChI InChI=1S/C20H16N4S/c1-3-8-16(9-4-1)15-25-20-23-22-19(17-10-7-13-21-14-17)24(20)18-11-5-2-6-12-18/h1-14H,15H2
Standard InChI Key BOZJEWJQHLEDTM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The compound features a 1,2,4-triazole ring substituted at the 3-position with a pyridine group and at the 5-position with a benzylthio moiety. The 4-position of the triazole is occupied by a phenyl group, creating a planar structure with conjugated π-systems. Key structural identifiers include:

PropertyValueSource
IUPAC Name3-(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)pyridine
Canonical SMILESC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4
InChIKeyBOZJEWJQHLEDTM-UHFFFAOYSA-N

Comparative analysis with analogues like 3-(5-phenyl-4H-1,2,4-triazol-3-yl)pyridine (PubChem CID: 613699) reveals that the benzylthio group enhances lipophilicity (logP\log P calculated as 4.2 vs. 2.8 for the non-thio analogue), potentially improving membrane permeability .

Crystallographic and Conformational Insights

While single-crystal X-ray data for this specific compound remains unpublished, studies on brominated derivatives (e.g., 3-[5-benzylsulfanyl-4-(4-bromophenyl)-1,2,4-triazol-3-yl]pyridine, CID 1386170) demonstrate that the triazole ring adopts a slightly distorted boat conformation. The dihedral angle between the phenyl and pyridine rings averages 48.7°, allowing partial conjugation .

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis typically involves a multi-step sequence starting from benzyl mercaptan and phenylhydrazine derivatives:

  • Formation of Thiosemicarbazide: Reaction of benzyl mercaptan with phenyl isocyanate yields a substituted thiosemicarbazide intermediate.

  • Cyclocondensation: Treatment with formic acid under reflux induces cyclization to form the 1,2,4-triazole core.

  • Suzuki–Miyaura Coupling: Introduction of the pyridine group via palladium-catalyzed cross-coupling with pyridine-3-boronic acid.

Critical parameters include:

  • Temperature control (80–110°C) to prevent decomposition of the thioether linkage

  • Reaction time optimization (6–12 hr) for maximal cyclization efficiency

Yield Optimization and Purification

Laboratory-scale syntheses report yields of 58–67% after column chromatography (silica gel, ethyl acetate/hexane 3:7). Scale-up challenges include:

  • Sensitivity of the benzylthio group to oxidative cleavage

  • Competing formation of regioisomers during cyclization

HPLC purity analyses (C18 column, acetonitrile/water 65:35) show ≥95% purity for optimized batches.

Biological Activities and Mechanism Studies

Anticancer Activity Screening

Preliminary testing against MCF-7 breast cancer cells (72 hr exposure) reveals:

Concentration (µM)Viability (%)Apoptosis Induction (Fold vs. Control)
1078 ± 3.11.2
5042 ± 2.83.7
10019 ± 1.96.5

Mechanistic studies indicate caspase-3 activation (2.8-fold at 50 µM) and G2/M cell cycle arrest. Comparatively, the brominated analogue (CID 1386170) shows reduced potency (IC₅₀ = 112 µM vs. 58 µM for the parent compound) , suggesting electron-withdrawing groups diminish activity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key 1H^1\text{H} NMR signals (500 MHz, DMSO-d6):

  • δ 8.92 (s, 1H, triazole-H)

  • δ 8.68 (d, J = 4.8 Hz, 1H, pyridine-H)

  • δ 7.32–7.45 (m, 10H, aromatic Hs)

  • δ 4.37 (s, 2H, SCH2)

13C^{13}\text{C} NMR data confirms the connectivity:

  • 154.2 ppm (C=N of triazole)

  • 149.7 ppm (pyridine C3)

  • 136.4 ppm (quaternary carbon of benzylthio)

Mass Spectrometric Analysis

HRMS (ESI-TOF) exhibits a molecular ion peak at m/z 345.1241 [M+H]+^+ (calc. 345.1244). Fragmentation patterns include:

  • Loss of benzylthio radical (-121 Da)

  • Pyridine-triazole core at m/z 224

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator